3-bromo-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 254.08 g/mol. This compound is classified as a derivative of indole, a significant heterocyclic aromatic organic compound known for its diverse biological activities. Indole derivatives, including 3-bromo-1-methyl-1H-indole-2-carboxylic acid, are prevalent in various natural products and pharmaceuticals, contributing to their importance in medicinal chemistry and drug development.
The synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods, primarily involving bromination reactions. One common approach involves the bromination of 1-methyl-1H-indole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an appropriate solvent such as ethanol at room temperature or slightly elevated temperatures.
Another method involves the use of tert-butyl lithium in tetrahydrofuran, followed by the introduction of carbon dioxide under controlled conditions to yield the desired product . Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield, with purification steps like recrystallization or chromatography ensuring high purity levels .
The molecular structure of 3-bromo-1-methyl-1H-indole-2-carboxylic acid features a bromine atom attached to the third position of the indole ring, with a carboxylic acid functional group at the second position. The structural formula can be represented as follows:
Key structural data includes:
3-bromo-1-methyl-1H-indole-2-carboxylic acid can participate in various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to yield corresponding oxides or oxidized derivatives.
Reduction Reactions: The carboxylic acid group may be reduced to form alcohols or other reduced derivatives .
As an indole derivative, 3-bromo-1-methyl-1H-indole-2-carboxylic acid exhibits significant biological activity. It has been shown to inhibit the strand transfer activity of HIV-1 integrase, indicating its potential as an antiviral agent. The mechanism involves binding to specific receptors and enzymes, which leads to alterations in cellular signaling pathways and gene expression related to inflammatory responses and cancer progression .
The compound interacts with various biomolecules, influencing biochemical pathways that regulate inflammation and cell proliferation. By modulating these pathways, it may exhibit anti-inflammatory and anticancer properties .
The physical properties of 3-bromo-1-methyl-1H-indole-2-carboxylic acid include:
Chemical properties include its ability to undergo various reactions such as substitution, oxidation, and reduction, making it a versatile compound for further chemical modifications .
3-bromo-1-methyl-1H-indole-2-carboxylic acid serves as a valuable building block in medicinal chemistry for synthesizing a wide range of substituted indole derivatives. Its role in exploring structure–activity relationships (SAR) is crucial for developing new therapeutic agents targeting various diseases, including cancer and viral infections. Additionally, its properties make it suitable for research into enzyme inhibition and other biological activities .
The indole scaffold, particularly 3-bromo-1-methyl-1H-indole-2-carboxylic acid (CAS: 15290332), serves as a privileged structure in HIV-1 integrase inhibition. Its core architecture enables strategic modifications to enhance antiviral potency against drug-resistant viral strains. This compound’s structural features—a bromo substituent at C3, methyl group at N1, and carboxylic acid at C2—create a versatile pharmacophore for targeting the integrase active site [4] [5].
The antiviral activity stems from the compound’s ability to disrupt HIV-1 integrase function through bis-bidentate chelation of Mg²⁺ ions within the DDE catalytic triad (Asp64, Asp116, Glu152). Molecular docking studies (PDB ID: 6PUY) reveal that the indole nitrogen and C2-carboxyl oxygen atoms coordinate with both Mg²⁺ ions, mirroring the mechanism of clinically approved INSTIs like raltegravir and dolutegravir [6] [9]. The bromine atom at C3 extends into a hydrophobic cavity formed by Tyr143 and Asn117 residues, enhancing binding stability. This dual interaction—metal chelation and hydrophobic filling—inhibits the strand transfer step of viral DNA integration, with reported IC₅₀ values of 12.41 μM for early lead compounds [9].
Table 1: Anti-HIV-1 Integrase Activity of Optimized Indole-2-Carboxylic Acid Derivatives
Compound | Substituents | IC₅₀ (μM) | Key Interactions |
---|---|---|---|
3-Bromo-1-methyl-1H-indole-2-carboxylic acid | Base scaffold | >40 | Mg²⁺ chelation |
Derivative 17a | C6-Halogenated benzene | 3.11 ± 0.18 | Mg²⁺ chelation + π-stacking with dC20 |
Derivative 20a | C3-Long chain + C6-halogen | 0.13 | Enhanced hydrophobic cavity filling |
Resistance profiles of indole-based inhibitors show distinct advantages over first-generation INSTIs. While mutations like G140S/Q148H severely impair raltegravir’s efficacy (resistance fold-change >150), optimized indole-2-carboxylic acid derivatives retain activity due to their extended interactions with the hydrophobic cavity and viral DNA. Specifically, C3 alkyl extensions and C6 halogenated aryl groups in compounds like 20a (IC₅₀ = 0.13 μM) mitigate resistance by forming additional van der Waals contacts with the β4-α2 connector region, a site less prone to mutation [6] [9]. Crucially, derivatives lacking the C2 carboxyl group lose >90% activity, confirming the non-negotiable role of metal chelation in overcoming resistance [9].
Beyond antiviral applications, this indole derivative exhibits promise in modulating inflammatory pathways via cysteinyl leukotriene receptor 1 (CysLT1) antagonism. Leukotrienes like LTD₄ mediate bronchoconstriction and inflammation in asthma, making CysLT1 a critical therapeutic target [3].
The compound’s anti-inflammatory activity hinges on three pharmacophoric elements:
Table 2: Structure-Activity Relationships of Indole-Based CysLT1 Antagonists
Structural Feature | Modification | CysLT1 IC₅₀ Shift | Selectivity (CysLT1 vs. CysLT2) |
---|---|---|---|
C2 Carboxylic acid | Removal (e.g., Compound 3) | 47-fold decrease | >100 μM (both receptors) |
C3 Bromine | Replacement with H | 3-fold decrease | Unchanged |
N1 Methylation | Demethylation | Metabolic instability ↑ | Reduced 2-fold |
Hybrid scaffold (e.g., 17b) | Quinoline-vinylbenzyl appendage | 0.0090 ± 0.0043 μM | >6,400-fold selective |
Activity cliffs emerge from subtle alterations: Eliminating the C2 carboxyl group (e.g., compound 3) reduces antagonism by 47-fold (IC₅₀ = 31 μM), while introducing a 6-chloro substituent (compound 34) boosts potency 3-fold by deepening hydrophobic contacts. Hybrid derivatives like 17b (IC₅₀ = 0.0090 μM) leverage the core structure as a scaffold for appending pharmacophores that mimic LTD₄’s polar head and hydrophobic tail, achieving sub-nanomolar potency with >6,400-fold selectivity over CysLT2 [3]. This precision modulation blocks 5-oxo-ETE-induced eosinophil chemotaxis—a key pathway in asthma pathogenesis—validating the indole core’s versatility in inflammatory disease targeting [3] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0